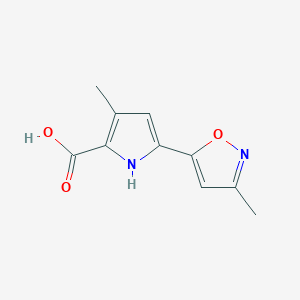
3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid is a heterocyclic compound that features both pyrrole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using microwave-assisted synthesis to increase reaction rates and yields . Additionally, catalyst-free methods are preferred to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced to the isoxazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or alkyl groups .
Scientific Research Applications
3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-methyl-5-aminoisoxazole-4-thiocyanate share a similar isoxazole ring structure.
Pyrrole Derivatives: Compounds containing pyrrole rings, such as pyrrole-2-carboxylic acid, are structurally related.
Uniqueness
What sets 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid apart is its combination of both isoxazole and pyrrole rings, which allows for unique interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(11-9(5)10(13)14)8-4-6(2)12-15-8/h3-4,11H,1-2H3,(H,13,14) |
InChI Key |
XAZBLJWKZCYKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=NO2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















